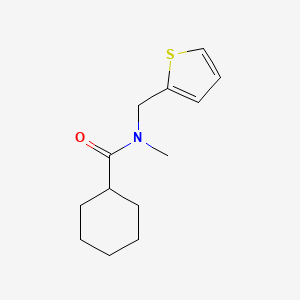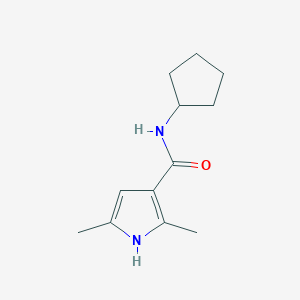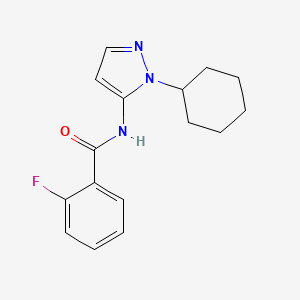
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPP is a small molecule that has a unique chemical structure, which makes it an attractive candidate for various research studies.
作用机制
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it is believed that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone works by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Additionally, in vivo studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can reduce tumor growth and improve survival rates in animal models.
实验室实验的优点和局限性
One of the main advantages of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its high purity and stability. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is also relatively easy to synthesize, which makes it a cost-effective option for research studies. However, one limitation of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is that its mechanism of action is not fully understood, which may limit its potential applications in certain research studies.
未来方向
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is the development of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone as a potential cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and its potential applications in various research fields. Other potential future directions include the development of new synthetic methods for (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and the investigation of its potential as a therapeutic agent for various diseases.
合成方法
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of (1-phenylpyrazol-4-yl)methanone with 3-methylmorpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and yields a high purity product.
科学研究应用
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been used in a wide range of scientific research studies, including studies on cancer, inflammation, and neurological disorders. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment.
属性
IUPAC Name |
(3-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-11-20-8-7-17(12)15(19)13-9-16-18(10-13)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXTBZVHPPGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)




![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)


![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)



![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)